Momelotinib sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

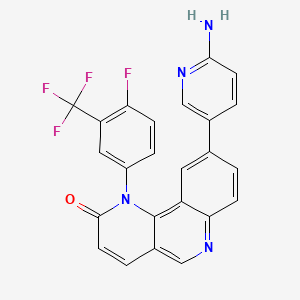

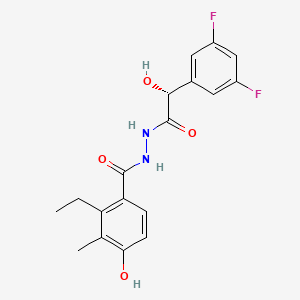

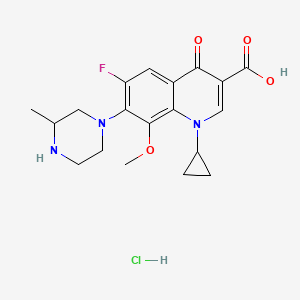

Momelotinibsulfat ist ein Januskinase (JAK)-Inhibitor, der hauptsächlich zur Behandlung von Myelofibrose, einer Art von Knochenmarkkrebs, eingesetzt wird. Es ist bekannt für seine Fähigkeit, JAK1, JAK2 und den Aktivin-A-Rezeptor vom Typ I (ACVR1) zu hemmen, die entscheidend an den Signalwegen beteiligt sind, die an der Myelofibrose beteiligt sind .

Vorbereitungsmethoden

Die Synthese von Momelotinibsulfat umfasst mehrere Schritte. Zunächst wird 4-Morpholinoanilin einer nukleophilen Additionsreaktion mit Cyanamid unterzogen, um 1-(4-Morpholinophenyl)guanidin zu bilden. Gleichzeitig wird Methyl-4-Acetylbenzoat mit N,N-Dimethylformamid-Dimethylacetal in Methyl-(E)-4-[3-(Dimethylamino)acryloyl]benzoat umgewandelt. Diese Zwischenprodukte werden dann bei erhöhten Temperaturen in alkoholischer Alkali kondensiert, um das gewünschte Pyrimidin zu bilden, das anschließend zur entsprechenden Säure hydrolysiert wird. Der letzte Schritt beinhaltet eine Amidierungsreaktion, um Momelotinib zu produzieren .

Analyse Chemischer Reaktionen

Momelotinibsulfat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Morpholinrings. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Momelotinibsulfat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird auf seine einzigartigen chemischen Eigenschaften und Reaktionen untersucht.

Biologie: Es wird verwendet, um die biologischen Pfade zu verstehen, die JAK1, JAK2 und ACVR1 beinhalten.

Medizin: Es wird hauptsächlich zur Behandlung von Myelofibrose eingesetzt und wird für andere hämatologische Malignome untersucht.

Industrie: Seine Synthese- und Produktionsmethoden sind für die pharmazeutische Herstellung von Interesse

Wirkmechanismus

Momelotinibsulfat entfaltet seine Wirkung durch die Hemmung von JAK1, JAK2 und ACVR1. Diese Hemmung blockiert den JAK-STAT-Signalweg, der bei Myelofibrose fehlerhaft ist. Durch die Hemmung dieser Pfade reduziert Momelotinibsulfat die Produktion von entzündungsfördernden Zytokinen, verringert die Splenomegalie und verbessert die Anämie, indem es den Hepcidin-Spiegel senkt und den Serum-Eisen- und Hämoglobin-Spiegel erhöht .

Wirkmechanismus

Momelotinib sulfate exerts its effects by inhibiting JAK1, JAK2, and ACVR1. This inhibition blocks the JAK-STAT signaling pathway, which is aberrant in myelofibrosis. By inhibiting these pathways, this compound reduces the production of inflammatory cytokines, decreases splenomegaly, and improves anemia by lowering hepcidin levels and increasing serum iron and hemoglobin levels .

Vergleich Mit ähnlichen Verbindungen

Momelotinibsulfat wird oft mit anderen JAK-Inhibitoren wie Ruxolitinib und Pacritinib verglichen. Während Ruxolitinib auch JAK1 und JAK2 hemmt, hemmt Pacritinib JAK2 und Fms-like Tyrosinkinase 3 (FLT-3), aber nicht JAK1. Die einzigartige Fähigkeit von Momelotinibsulfat, zusätzlich zu JAK1 und JAK2 auch ACVR1 zu hemmen, hebt es ab, insbesondere bei der Wirksamkeit bei der Behandlung der mit Myelofibrose verbundenen Anämie .

Ähnliche Verbindungen

Ruxolitinib: Ein JAK1- und JAK2-Inhibitor, der bei Myelofibrose und Polycythaemia vera eingesetzt wird.

Pacritinib: Ein JAK2- und FLT-3-Inhibitor, der bei Myelofibrose eingesetzt wird.

Fedratinib: Ein weiterer JAK2-Inhibitor, der bei Myelofibrose eingesetzt wird.

Die einzigartige Kombination von Zielmolekülen von Momelotinibsulfat und seine Wirksamkeit bei der Behandlung von Anämie machen es zu einer wertvollen Verbindung bei der Behandlung von Myelofibrose.

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGPMRGWDSQVTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735338 |

Source

|

| Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056636-06-6 |

Source

|

| Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)